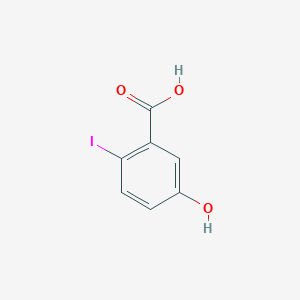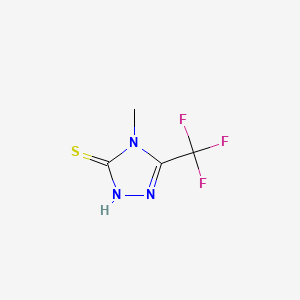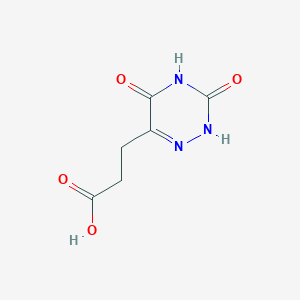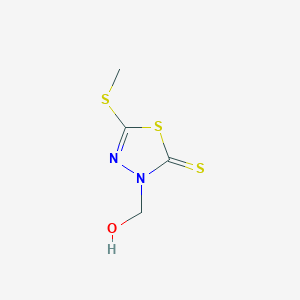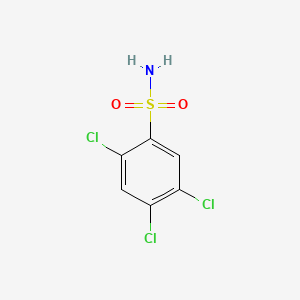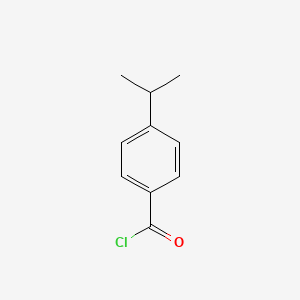
4-Isopropylbenzoyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various catalytic and coupling reactions. For instance, the stereoselective synthesis of 2-isopropyl 1,4-dienes is achieved through an iron-catalyzed cross-coupling reaction, which suggests that transition metal catalysis could be a viable pathway for synthesizing derivatives of isopropyl-substituted aromatic compounds . Additionally, the synthesis of methyl 4-tri-n-butylstannylbenzoate involves palladium-catalyzed reactions, indicating that palladium could also catalyze reactions involving isopropylbenzoyl chloride derivatives .
Molecular Structure Analysis
While the molecular structure of 4-isopropylbenzoyl chloride is not analyzed in the papers, the structure of related compounds like 2,5-bis(isopropylthio)-1,4-phenylenediamine is discussed. These compounds contain isopropyl groups attached to an aromatic ring, which could imply that 4-isopropylbenzoyl chloride would have similar steric and electronic properties due to the isopropyl group's influence on the benzene ring .
Chemical Reactions Analysis
The papers describe various chemical reactions, such as electrophilic cyclization and sulfenylation, which are used to synthesize isoxazoles . These reactions involve the activation of certain functional groups, which could be relevant when considering the reactivity of the acyl chloride group in 4-isopropylbenzoyl chloride. Moreover, the iodination of arylmercuric halides and arylboronic acids suggests that halogenation reactions could be applicable to the synthesis or modification of 4-isopropylbenzoyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-isopropylbenzoyl chloride can be inferred from the properties of similar compounds. For example, the synthesis of polybenzothiazoles from aromatic dicarboxylic acid chlorides indicates that these chlorides are reactive intermediates capable of forming high-molecular-weight polymers, suggesting that 4-isopropylbenzoyl chloride could also participate in polymerization reactions . The use of high-performance liquid chromatography (HPLC) for quality control of isoxazole-4-carbonyl chloride indicates that similar analytical techniques could be used to assess the purity and concentration of 4-isopropylbenzoyl chloride .
Applications De Recherche Scientifique
Liquid Chromatography Sensitivity Enhancement
4-Isopropylbenzoyl chloride has been utilized in enhancing the detection sensitivity in liquid chromatography, particularly for estrogens in biological fluids. This application is vital in the analytical chemistry domain, especially in the determination of hormones for medical diagnostics. A study by Higashi et al. (2006) on estrogens detection in LC-MS demonstrates the practical use of derivatization reagents to increase detection responses, emphasizing the utility of compounds like 4-isopropylbenzoyl chloride in sensitive analytical procedures (Higashi et al., 2006).
Development of Novel Pharmaceutical Compounds
The compound plays a crucial role in the synthesis of new pharmaceuticals. For instance, Ozaki et al. (1985) explored the synthesis of 4(1H)-quinazolinone derivatives, where the cyclization of anthranilamides with acid chlorides, possibly including 4-isopropylbenzoyl chloride, leads to new compounds with potential anti-inflammatory properties (Ozaki et al., 1985).
Enhancements in Material Science
In material science, 4-isopropylbenzoyl chloride is instrumental in developing new materials with specific properties. Jaworska et al. (2017) investigated 4-(4′-alkyloxyphenylazo)benzoyl chlorides, demonstrating their potential as materials for optical switching, highlighting the compound's significance in creating materials with unique light-sensitive properties (Jaworska et al., 2017).
Chemical Synthesis and Catalysis
The compound is also pivotal in chemical synthesis and catalysis. For instance, Frei et al. (2018) reported on the regioselective reaction of heterocyclic N-oxides with acyl chlorides, including potentially 4-isopropylbenzoyl chloride, indicating its role in producing various chemically functionalized products (Frei et al., 2018).
Insecticide Research
In pest control research, compounds like 4-isopropylbenzoyl chloride are significant in developing new insecticides. For example, Ozoe et al. (2010) highlighted the use of isoxazoline compounds, structurally related to phenylpyrazoles, in blocking insect ligand-gated chloride channels, indicating the potential role of related compounds in developing new classes of insecticides (Ozoe et al., 2010)
Safety And Hazards
4-Isopropylbenzoyl chloride is classified as dangerous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-propan-2-ylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSYWDTVBUZMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374804 | |
| Record name | 4-Isopropylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzoyl chloride | |
CAS RN |
21900-62-9 | |
| Record name | 4-Isopropylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropylbenzoyl chloride, 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)
![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)





![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)

